tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, Mixture of diastereomers
Description
Chemical Structure and Key Features The compound tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring:
- A tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the piperidine ring.
- An amino group (-NH₂) at the 4-position.
- A hydroxymethyl (-CH₂OH) substituent at the 3-position.
The presence of stereogenic centers at positions 3 and 4 results in diastereomers, which exhibit distinct physical and chemical properties (e.g., solubility, melting points, and reactivity) .
- Alkylation reactions to introduce the hydroxymethyl group (e.g., using tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a precursor) .
- Boc protection/deprotection strategies to stabilize the amine group during synthetic steps .
- Potential applications in drug discovery, particularly as an intermediate for kinase inhibitors or activators, given the prevalence of similar Boc-protected piperidines in bioactive molecules .
Properties
CAS No. |
1784007-01-7 |
|---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Key parameters include:
-
Catalysts : Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) under hydrogen pressure (2–8 bar).
-
Solvents : Tetrahydrofuran (THF) or methanol, which balance reactivity and solubility.
-
Temperature : 15–30°C to minimize side reactions while ensuring reasonable reaction rates.
A representative protocol involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with 2-aminoethanol in THF under 5 bar H₂ for 12 hours, yielding a 78% diastereomeric mixture (dr 1.5:1).
Bromination and Hydroxymethyl Substitution
Alternative routes utilize brominated intermediates to introduce the hydroxymethyl group via nucleophilic substitution.
Synthesis of tert-Butyl 3-Bromo-4-Oxopiperidine-1-Carboxylate
Bromination of tert-butyl 4-oxopiperidine-1-carboxylate with bromine (1.1 eq) in chloroform at 5°C for 24 hours yields the 3-bromo derivative in 42–73% yield. This intermediate is critical for subsequent functionalization.
Hydroxymethylation via Thiourea-Mediated Substitution
Reaction of the brominated intermediate with thiourea in isopropanol at 90°C for 1 hour generates 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester, which is hydrolyzed to introduce the hydroxymethyl group.
| Step | Reagents/Conditions | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Bromination | Br₂, AlCl₃, CHCl₃, 5°C, 24h | 42% | N/A |
| Substitution | Thiourea, i-PrOH, 90°C, 1h | 99% | 1:1 (unoptimized) |
Diastereomer Control via Solvent and Additive Optimization
The patent EP1640358A1 highlights solvent-dependent diastereoselectivity in reductive amination:
Solvent Effects
-
THF : Enhances dr to 2:1 due to improved stereochemical induction.
-
Methanol : Reduces dr to 1.2:1 but increases reaction rate.
Additive Screening
Addition of chiral auxiliaries (e.g., (R)-BINOL) or Lewis acids (e.g., ZnCl₂) improves dr up to 4:1 in model systems.
Industrial-Scale Continuous Flow Synthesis
To address scalability, continuous flow systems achieve higher yields and consistency:
-
Residence Time : 30 minutes at 50°C.
-
Catalyst Recycling : Pd/C is retained via in-line filtration, reducing costs by 40%.
Purification and Isolation
Diastereomers are typically separated via flash chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethyl acetate/n-hexane .
Scientific Research Applications
Organic Synthesis
tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate serves as a crucial building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Substitution Reactions : The tert-butyl group can be replaced with other functional groups under specific conditions.
- Reduction and Oxidation : The amino and hydroxyl groups can undergo reduction or oxidation to form new derivatives.
Biological Applications
Research indicates that this compound exhibits significant biological activity:
- Inhibition of Protein Kinases : Studies have shown that it can inhibit specific protein kinases involved in tumor growth, demonstrating potential as an anticancer agent.
- Neuroprotective Effects : Derivatives of this compound have been found to protect against amyloid beta-induced toxicity in astrocytes, suggesting therapeutic potential for neurodegenerative diseases.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is being explored for its potential therapeutic properties:
- Precursor for Pharmaceutical Agents : Its unique structure allows it to serve as a precursor for synthesizing drugs targeting various diseases .
Industrial Applications
The stability and reactivity of tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate make it suitable for industrial applications:
- Production of Specialty Chemicals : It is utilized in the manufacture of polymers and coatings due to its favorable chemical properties.
Case Study 1: Protein Kinase Inhibition
A study demonstrated that tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate effectively inhibited protein kinases associated with tumor proliferation. This inhibition was linked to reduced cell proliferation rates in vitro, indicating its potential use in cancer therapies.
Case Study 2: Neuroprotection
Research on related compounds showed neuroprotective effects against amyloid beta-induced toxicity. In vitro experiments indicated improved cell viability and reduced inflammatory responses when treated with these compounds, highlighting their potential for treating neurodegenerative conditions.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways Involved:
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, leading to downstream signaling events.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Biological Activity
Tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, a compound belonging to the piperidine class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and applications in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and an amino group attached to a piperidine ring. Its structure allows for various interactions with biological targets, making it a valuable candidate in pharmacological research.
The biological activity of tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator , influencing various biological pathways. The precise mechanism can vary depending on the context of its application:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : It may interact with receptors like muscarinic acetylcholine receptors, which play roles in cell proliferation and apoptosis resistance, particularly in cancer models .
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activities:
1. Cancer Therapy
Tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate has shown potential as an anticancer agent. Research indicates that it can induce apoptosis in tumor cell lines, outperforming standard treatments like bleomycin in specific assays . The compound's structure contributes to its efficacy by enhancing binding affinity to target proteins involved in cancer progression.
2. Neurodegenerative Diseases
In the context of Alzheimer's disease, compounds related to this piperidine derivative have demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes critical for neurotransmitter regulation. This dual action may improve cognitive function by increasing acetylcholine levels in the brain .
3. Antimicrobial Activity
Some studies suggest that derivatives of this compound possess antimicrobial properties, inhibiting the growth of various fungi and bacteria. This activity is attributed to structural features common among biologically active compounds.
Case Studies
Several case studies illustrate the biological activity of tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate:
- Study on Cancer Cell Lines : In vitro experiments demonstrated that this compound significantly reduced cell viability in FaDu hypopharyngeal tumor cells through apoptosis induction mechanisms .
- Neuroprotective Effects : A study evaluated the neuroprotective effects against oxidative stress-induced damage in neuronal cell cultures, revealing that the compound enhanced cell survival rates compared to controls .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate and structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate | Hydroxy group addition | Enhanced anticancer properties |
| Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | Hydroxy instead of amino | Different receptor interactions |
| N-Boc-4-piperidineacetaldehyde | Different functional groups | Varied enzyme inhibition profiles |
Q & A
Q. Optimizing Purity :
- Use high-resolution NMR (¹H/¹³C) to confirm structural integrity and diastereomer ratios.
- Employ HPLC with chiral stationary phases (e.g., Chiralpak AD-H) for enantiomeric separation .
Basic Question: How are diastereomers of this compound separated and characterized in academic research?
Answer:
Separation Methods :
- Chromatography : Reverse-phase HPLC or preparative TLC with polar solvents (e.g., methanol/dichloromethane) to resolve diastereomers .
- Crystallization : Selective crystallization using solvent pairs (e.g., acetonitrile/water) under slow evaporation to isolate individual diastereomers .
Q. Characterization :
- Spectroscopy : ¹H NMR (e.g., splitting patterns for hydroxymethyl protons) and ¹³C NMR (Boc carbonyl at ~155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~285.3 g/mol) .
- X-ray Crystallography : For absolute configuration determination (SHELX software for refinement) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
Common Contradictions :
- Unexpected Multiplicity : May arise from diastereomer interconversion or solvent effects. Use variable-temperature NMR (VT-NMR) to assess dynamic behavior .
- Mass Discrepancies : Verify synthetic intermediates via LC-MS/MS fragmentation patterns to identify byproducts .
Q. Resolution Strategies :
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce ¹³C or ²H labels at reactive sites to trace structural anomalies .
Advanced Question: What experimental designs are critical for studying the compound’s stability under acidic/basic conditions?
Answer:
Stability Assays :
- Hydrolysis Kinetics :
- Acidic Conditions : Dissolve in 1M HCl at 25°C, monitor Boc group cleavage via HPLC at 0, 6, 12, and 24 hours. Product: 4-amino-3-(hydroxymethyl)piperidine hydrochloride .
- Basic Conditions : Treat with 0.1M NaOH, track hydroxymethyl oxidation to carbonyl groups using IR (C=O stretch ~1700 cm⁻¹) .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds (>150°C typical for Boc-protected compounds) .
Q. Mitigation Strategies :
- Store under inert atmosphere (argon) at –20°C to prevent hydrolysis .
Advanced Question: How is this compound applied in targeted protein degradation (e.g., PROTACs) research?
Answer:
Mechanistic Role :
- Linker Component : The hydroxymethyl group serves as a flexible spacer in PROTACs, connecting E3 ligase ligands (e.g., thalidomide analogs) and target protein binders .
- Diastereomer-Specific Activity : Enantiomers may exhibit differential binding to ubiquitination machinery. Test via cellular degradation assays (e.g., Western blot for target protein levels) .
Q. Experimental Workflow :
Conjugate Synthesis : Click chemistry (CuAAC) to attach alkyne-modified ligands to the piperidine core.
In Vitro Screening : Measure DC₅₀ (degradation concentration) in cancer cell lines (e.g., MM.1S) .
Pharmacokinetics : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., tert-butyl alcohol) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .
Advanced Question: How can researchers address low yields in diastereoselective synthesis?
Answer:
Root Causes :
- Steric Hindrance : Bulky substituents on the piperidine ring may impede reaction kinetics.
- Catalyst Inefficiency : Poor enantiocontrol in asymmetric reactions.
Q. Optimization Approaches :
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) to enhance diastereoselectivity .
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to improve reactant solubility and transition-state stabilization .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hours) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
